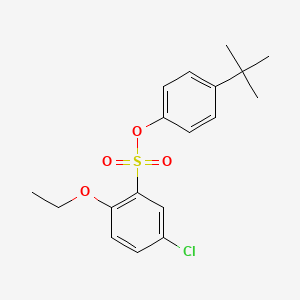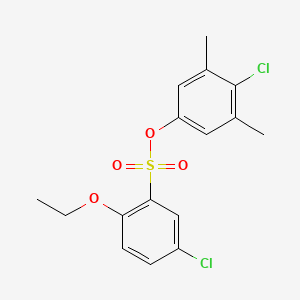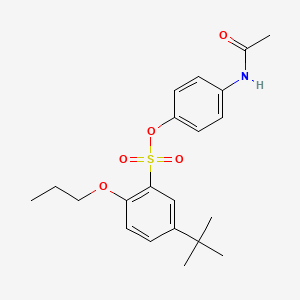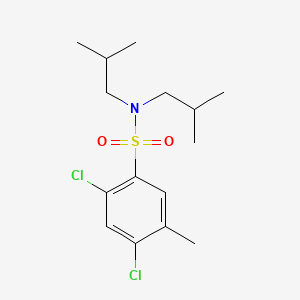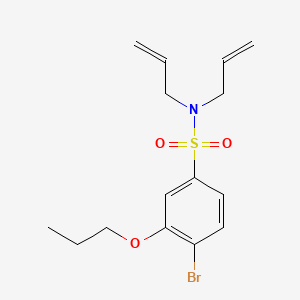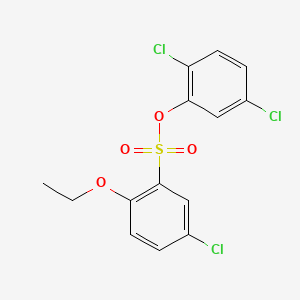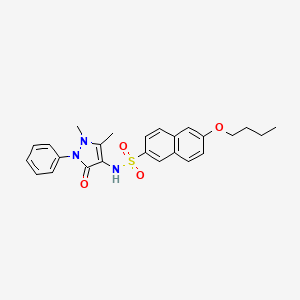
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate, also known as PIPES, is a buffering agent commonly used in scientific research. It is a sulfonic acid buffer that is widely used in biochemical and molecular biology experiments due to its ability to maintain a constant pH over a wide range of temperatures.
Mecanismo De Acción
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate acts as a buffer by donating or accepting protons to maintain a constant pH. It has a pKa value of 7.5, which means it can maintain a pH range of 6.1-7.5. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate also has a low UV absorbance, which makes it ideal for use in spectrophotometry and other optical assays.
Biochemical and Physiological Effects:
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is a non-toxic and non-irritating buffer that does not interfere with most biochemical reactions. It has a low affinity for metal ions, which makes it ideal for use in metal-dependent enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also compatible with most biological membranes, making it ideal for use in cell culture media.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has several advantages over other buffering agents, including its ability to maintain a constant pH over a wide range of temperatures and its low UV absorbance. However, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has limitations, including its limited solubility in organic solvents and its low buffering capacity at low pH values.
Direcciones Futuras
There are several future directions for 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate research. One area of interest is the development of new 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate derivatives with improved solubility and buffering capacity. Another area of interest is the use of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate in drug delivery systems, as it has been shown to enhance the stability and solubility of certain drugs. Additionally, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate may have potential applications in the development of new diagnostic tools and biosensors.
Métodos De Síntesis
The synthesis of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate involves the reaction between 4-isopropylphenol and diethoxyacetic acid, followed by sulfonation with sulfur trioxide. The final product is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is widely used in scientific research as a buffering agent in various biochemical and molecular biology experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also used in cell culture media to maintain a constant pH and prevent the accumulation of toxic byproducts.
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 2,5-diethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5S/c1-6-23-18-13-20(19(24-7-2)12-15(18)5)26(21,22)25-17-10-8-16(9-11-17)14(3)4/h8-14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERDGRKPRKWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





